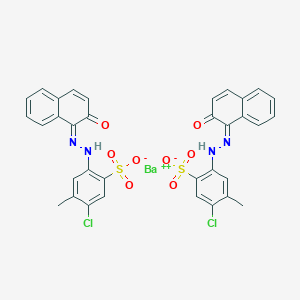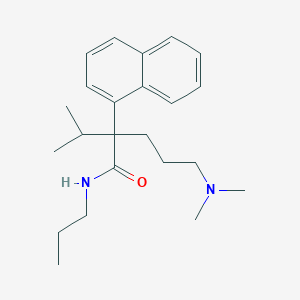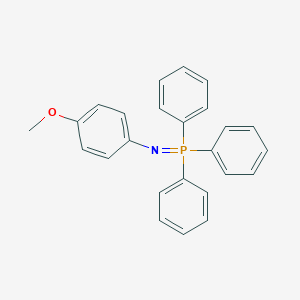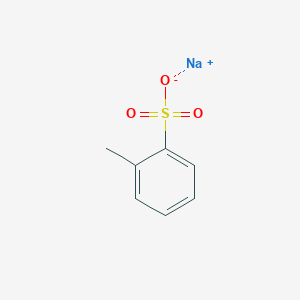
2-Aminoindan-1-ol
Übersicht
Beschreibung
2-Aminoindan-1-ol is an analog of amphetamine and has potential bronchodilator and analgesic effects . It has a linear formula of C9H11NO .
Synthesis Analysis
Aminoindanes were first synthesized for medical use, such as anti-Parkinsonian drugs . The prototype aminoindane, 2-aminoindane (2-AI), is a cyclic analogue of amphetamine . The 2-AI backbone structure can be modified to produce diverse chemical substances by substitution on the aromatic ring with a variety of functional groups, or the addition of a methylenedioxy bridge or N-alkylation .Molecular Structure Analysis
The intramolecular N-H···Π hydrogen bonding impacts the conformations of 2-AI . A conformational analysis of cis-3-aminoindan-1-ol found nine conformational minima, which can interchange through the ring-puckering and the internal rotation of the OH and NH2 groups on the five-membered ring .Chemical Reactions Analysis
The intramolecular hydrogen bonds such as OH∙∙∙∙ π, NH∙∙∙∙ π, NH∙∙∙∙OH and HN∙∙∙∙HO are expected to be of critical importance for the conformational stabilities .Physical And Chemical Properties Analysis
2-Aminoindan-1-ol has a molecular weight of 149.19 g/mol.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: HIV Protease Inhibitors
2-Aminoindan-1-ol is utilized as a ligand in the synthesis of HIV protease inhibitors . Its enantiomerically pure form is particularly important due to its role in the effectiveness of these inhibitors. The compound has been used in the development of drugs like Indinavir , which is approved by the FDA for AIDS treatment .
Asymmetric Syntheses
The compound is significant in asymmetric syntheses . It serves as a chiral building block for creating enantiomerically pure molecules, which is crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients with specific desired activities .
Chemical Synthesis
In chemical synthesis, 2-Aminoindan-1-ol is used for enantioselective transformations . It is involved in processes like reductive amination and can be used to produce other chiral compounds that are valuable in various synthetic applications .
Material Science
In material science, 2-Aminoindan-1-ol can be a precursor for materials that require specific optical activity. Its ability to form strong hydrogen bonds makes it a candidate for designing novel materials with unique properties .
Biochemistry
Biochemically, 2-Aminoindan-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It may play a role in studying enzyme mechanisms and metabolic pathways.
Environmental Science
The compound has potential applications in environmental science, particularly in the study of biotransformation processes . It can be used to understand how organic compounds are transformed by living organisms, which is essential for environmental remediation and pollution control.
Analytical Methods
2-Aminoindan-1-ol is relevant in analytical chemistry for the development of new analytical methods. It can be used as a standard or reference compound in chromatography and spectrometry to identify and quantify other substances .
Industrial Applications
Industrially, 2-Aminoindan-1-ol is involved in the production of cis-aminoindanol , which is used in large-scale syntheses of pharmaceuticals . Its role in creating intermediates for drug synthesis highlights its industrial significance.
Wirkmechanismus
Target of Action
2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, primarily interacts with plasma membrane monoamine transporters and α2-adrenergic receptors . These targets play crucial roles in the regulation of neurotransmitter release and reuptake, which are essential for maintaining normal brain function.
Mode of Action
The compound acts as a selective substrate for norepinephrine (NET) and dopamine (DAT) transporters . It interacts with these targets, leading to changes in the reuptake of neurotransmitters. Ring substitution in the compound increases its potency at the serotonin transporter (SERT), while reducing potency at DAT and NET .
Biochemical Pathways
The interaction of 2-Aminoindan-1-ol with monoamine transporters affects the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and cognition.
Pharmacokinetics
Similar compounds like rasagiline have shown improved absorption with more balanced peak concentrations when administered via a transdermal patch compared to an oral tablet . This suggests that the method of administration may significantly impact the bioavailability of 2-Aminoindan-1-ol.
Result of Action
The molecular and cellular effects of 2-Aminoindan-1-ol’s action are largely dependent on its interaction with monoamine transporters and α2-adrenergic receptors. By modulating the function of these targets, 2-Aminoindan-1-ol can influence neurotransmitter levels and neuronal signaling .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933902 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoindan-1-ol | |
CAS RN |
15028-16-7, 13575-72-9, 23337-80-6 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoindan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-aminoindan-1-ol effective for chiral resolution?
A1: 2-Aminoindan-1-ol, especially in its enantiopure trans-isomer form, displays promising resolving ability for chiral compounds like 2-arylalkanoic acids. [, ] This effectiveness stems from its ability to form distinct, stable hydrogen bond networks with different enantiomers. Depending on the specific isomer (trans-1-aminoindan-2-ol or trans-2-aminoindan-1-ol), the hydrogen bonding patterns vary, leading to preferential crystallization of a specific diastereomeric salt. [] This difference in solubility between diastereomeric salts allows for the separation and purification of enantiomers from a racemic mixture.
Q2: How does the position of the amino and hydroxyl groups on the indane ring affect the resolving ability of 2-aminoindan-1-ol?
A2: Research indicates that both the relative configuration and the position of the amino and hydroxyl groups significantly influence the resolving ability of 2-aminoindan-1-ol. [] For instance, trans-1-aminoindan-2-ol effectively resolves 2-arylalkanoic acids with naphthyl substituents, forming a reinforced columnar hydrogen bond network in the less-soluble diastereomeric salt. [] Conversely, trans-2-aminoindan-1-ol exhibits broader resolving ability, effectively separating a range of 2-arylalkanoic acids, particularly those with a methyl substituent at the α-position. In these cases, a stable hydrogen-bond sheet, often incorporating water molecules, is observed in the less-soluble salt. [] These structural differences highlight how subtle variations in the resolving agent's structure lead to different interactions and ultimately influence its effectiveness for specific target molecules.
Q3: Has the absolute configuration of 2-aminoindan-1-ol derivatives been determined?
A3: Yes, the absolute configuration of certain 2-aminoindan-1-ol derivatives, specifically (1R,2R)-(-)-2-aminoindan-1-ol and (1R,2R)-(-)-2-amino-5-methoxyindan-1-ol, has been successfully determined using chemical correlation and X-ray crystallography. [] This knowledge is crucial for understanding the stereochemical interactions involved in chiral resolution and for designing more effective resolving agents in the future.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)


